3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one
Description
3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one is a fluorinated ketone derivative featuring a 1,4-thiazepane ring substituted with a phenyl group at the 7-position. The trifluoromethyl group on the propanone moiety enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorine interactions .
Properties
IUPAC Name |
3,3,3-trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NOS/c15-14(16,17)10-13(19)18-7-6-12(20-9-8-18)11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITZEDYMBLVZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one typically involves the reaction of 3,3,3-trifluoropropanone with 7-phenyl-1,4-thiazepane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3,3,3-Trifluoro-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one and related compounds:
Key Observations:
Fluorine vs. Sulfur Substituents :
The trifluoro group in the target compound increases electronegativity and metabolic resistance compared to the phenylthio group in its analog. This substitution likely alters binding affinity to targets like γ-secretase (a common target for trifluorinated compounds) . In contrast, the phenylthio analog may exhibit stronger interactions with cysteine-rich enzymes due to its thiol moiety .
Thiazepane vs. Phenylpropanoid Scaffolds: The 1,4-thiazepane core provides conformational flexibility and basicity, which is absent in rigid phenylpropanoids (e.g., 3-hydroxy-1-phenylpropan-1-one derivatives). Phenylpropanoids are primarily antioxidants, whereas thiazepane derivatives are explored for neurological applications .
Comparison with Fluorinated Drug Candidates :
The trifluoromethyl motif aligns with compounds like Begacestat (GSI-953), a γ-secretase inhibitor for Alzheimer’s. However, Begacestat’s thiophene-sulfonamide group enables stronger hydrogen bonding, whereas the target compound’s ketone may favor hydrophobic interactions .
Research Findings and Limitations
- Synthetic Challenges : The 7-phenyl-1,4-thiazepane moiety requires multistep synthesis, as seen in analogs from thiadiazolo-pyrimidine derivatives (e.g., ethyl carboxilate intermediates) .
- Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the evidence. SHELX-based structural studies (common for small molecules) are recommended to resolve this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
